Cas no 1697419-81-0 (1-Chloro-4,6-dimethylheptane)

1-Chloro-4,6-dimethylheptane is a halogenated hydrocarbon with the molecular formula C9H19Cl. This compound features a chloro substituent at the 1-position and methyl groups at the 4- and 6-positions, contributing to its branched alkane structure. Its well-defined molecular architecture makes it a useful intermediate in organic synthesis, particularly in alkylation and substitution reactions. The presence of the chloro group enhances reactivity, enabling selective functionalization, while the alkyl branches influence steric and electronic properties. This compound is typically employed in research and industrial applications where controlled reactivity and structural specificity are required. It is handled under standard safety protocols due to its halogenated nature.
1-Chloro-4,6-dimethylheptane structure
1-Chloro-4,6-dimethylheptane structure
Product name:1-Chloro-4,6-dimethylheptane
CAS No:1697419-81-0
MF:C9H19Cl
MW:162.700162172318
CID:5283021

1-Chloro-4,6-dimethylheptane Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-4,6-dimethylheptane
    • Inchi: 1S/C9H19Cl/c1-8(2)7-9(3)5-4-6-10/h8-9H,4-7H2,1-3H3
    • InChI Key: CJXJQSJNSAAQNB-UHFFFAOYSA-N
    • SMILES: C(Cl)CCC(C)CC(C)C

1-Chloro-4,6-dimethylheptane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-674994-0.25g
1-chloro-4,6-dimethylheptane
1697419-81-0
0.25g
$1196.0 2023-03-11
Enamine
EN300-674994-1.0g
1-chloro-4,6-dimethylheptane
1697419-81-0
1g
$0.0 2023-06-07
Enamine
EN300-674994-10.0g
1-chloro-4,6-dimethylheptane
1697419-81-0
10.0g
$5590.0 2023-03-11
Enamine
EN300-674994-0.1g
1-chloro-4,6-dimethylheptane
1697419-81-0
0.1g
$1144.0 2023-03-11
Enamine
EN300-674994-0.5g
1-chloro-4,6-dimethylheptane
1697419-81-0
0.5g
$1247.0 2023-03-11
Enamine
EN300-674994-5.0g
1-chloro-4,6-dimethylheptane
1697419-81-0
5.0g
$3770.0 2023-03-11
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01077161-1g
1-Chloro-4,6-dimethylheptane
1697419-81-0 95%
1g
¥6461.0 2023-04-10
Enamine
EN300-674994-2.5g
1-chloro-4,6-dimethylheptane
1697419-81-0
2.5g
$2548.0 2023-03-11
Enamine
EN300-674994-0.05g
1-chloro-4,6-dimethylheptane
1697419-81-0
0.05g
$1091.0 2023-03-11

Additional information on 1-Chloro-4,6-dimethylheptane

Professional Introduction to 1-Chloro-4,6-dimethylheptane (CAS No. 1697419-81-0)

1-Chloro-4,6-dimethylheptane, with the chemical formula C9H19Cl, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its unique CAS number 1697419-81-0, has garnered attention due to its versatile applications in synthesizing various chemical intermediates and potential roles in drug development. The molecular structure of 1-Chloro-4,6-dimethylheptane features a heptane backbone with chloro and methyl substituents, which contribute to its reactivity and utility in synthetic chemistry.

The compound's primary significance lies in its role as a building block for more complex molecules. In recent years, advancements in synthetic methodologies have highlighted the importance of chlorinated alkanes in constructing pharmacophores. The presence of the chloro group at the terminal position (1-position) enhances the electrophilicity of the molecule, making it a valuable precursor for nucleophilic substitution reactions. This property is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in modern medicinal chemistry.

One of the most compelling aspects of 1-Chloro-4,6-dimethylheptane is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility in creating derivatives that exhibit biological activity. For instance, modifications at the 4 and 6 positions can introduce functional groups that enhance binding affinity to biological targets. Recent studies have demonstrated that such derivatives can serve as inhibitors or modulators of enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation.

The synthesis of 1-Chloro-4,6-dimethylheptane typically involves chlorination reactions on a heptane derivative. The choice of reagents and conditions is critical to achieving high yields and purity. Modern techniques, such as catalytic chlorination using transition metals, have improved the efficiency of these processes. Additionally, green chemistry principles have been integrated into these synthetic routes to minimize waste and environmental impact. This aligns with the broader industry trend toward sustainable chemical manufacturing.

In pharmaceutical research, 1-Chloro-4,6-dimethylheptane has been utilized in the preparation of prodrugs—compounds that are inactive until metabolized in vivo. The structural features of this compound make it an excellent candidate for prodrug design due to its stability in circulation and subsequent conversion into active pharmacological entities. Such prodrugs can enhance drug delivery systems, improving bioavailability and reducing side effects.

The compound's role extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been investigated for their potential as intermediates in pesticide formulations and industrial solvents. The versatility of 1-Chloro-4,6-dimethylheptane stems from its ability to undergo a wide range of chemical transformations, including alkylation, acylation, and reduction reactions.

Recent advancements in computational chemistry have further enhanced our understanding of 1-Chloro-4,6-dimethylheptane's reactivity. Molecular modeling studies have predicted novel reaction pathways and optimized synthetic strategies. These computational approaches complement experimental work by providing insights into reaction mechanisms and product structures before physical synthesis is undertaken.

The safety profile of 1-Chloro-4,6-dimethylheptane is another critical consideration in its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety. This includes using appropriate personal protective equipment (PPE) and ensuring adequate ventilation during storage and manipulation.

The future prospects for 1-Chloro-4,6-dimethylheptane are promising, given its broad utility across multiple industries. Ongoing research aims to expand its applications through innovative synthetic techniques and interdisciplinary collaborations. As our understanding of molecular interactions deepens, compounds like this will continue to play a pivotal role in advancing chemical science and related fields.

In conclusion, 1-Chloro-4,6-dimethylheptane (CAS No. 1697419-81-0) is a multifaceted compound with significant implications for organic synthesis and pharmaceutical development. Its unique structural features enable diverse applications, from drug discovery to industrial processes. With continued research and technological advancements, this compound is poised to remain a cornerstone of modern chemical innovation.

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